2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one
CAS No.: 75376-47-5
Cat. No.: VC2270476
Molecular Formula: C10H6Cl2O2
Molecular Weight: 229.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75376-47-5 |
|---|---|
| Molecular Formula | C10H6Cl2O2 |
| Molecular Weight | 229.06 g/mol |
| IUPAC Name | 2,3-dichloro-7-hydroxy-4-methylinden-1-one |
| Standard InChI | InChI=1S/C10H6Cl2O2/c1-4-2-3-5(13)7-6(4)8(11)9(12)10(7)14/h2-3,13H,1H3 |
| Standard InChI Key | PJYDBLHGPLPWEJ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)O)C(=O)C(=C2Cl)Cl |
| Canonical SMILES | CC1=C2C(=C(C=C1)O)C(=O)C(=C2Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one features a complex molecular architecture with multiple functional groups attached to the basic indenone framework. The compound's IUPAC name accurately reflects its structure: 2,3-dichloro-7-hydroxy-4-methylinden-1-one . This molecular structure incorporates a bicyclic system consisting of a benzene ring fused to a five-membered cyclopentanone ring. The key functional groups include a carbonyl group at position 1, two chlorine atoms at positions 2 and 3, a methyl group at position 4, and a hydroxyl group at position 7.
Synthesis Methods for Indenone Derivatives
Friedel-Crafts Approaches to Substituted Indenones
Intramolecular Friedel-Crafts acylation reactions represent another important strategy for constructing the indenone framework. As described in the literature, acid chlorides derived from appropriate precursors can undergo intramolecular cyclization in the presence of Lewis acid catalysts to form the indenone ring system . For instance, treatment of suitable acid chlorides with Nafion®-H in refluxing benzene has been shown to yield 1-indenones with high efficiency (reported yields of approximately 90%) .
A particularly relevant synthetic methodology for accessing hydroxylated indenone derivatives is exemplified by Chen and Li's synthesis of 5-hydroxy-1-indanone . Their approach involved reacting 3-chloropropionyl chloride with 2,6-dibromophenol to produce 2,6-dibromophenyl 3-chloropropionate, which was subsequently converted to 4,6-dibromo-5-hydroxy-1-indanone in the presence of a Lewis acid, followed by debromination to yield 5-hydroxy-1-indanone. This strategy demonstrates the feasibility of incorporating hydroxyl functionality into the indenone scaffold, which would be relevant for the synthesis of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one.
Chemical Reactivity and Stability
Functional Group Reactivity
The complex structure of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one incorporates multiple functional groups, each with characteristic reactivity patterns that collectively determine the compound's chemical behavior. Understanding these reactivity profiles is essential for predicting the compound's interactions with various reagents and for designing chemical transformations involving this molecule.
The carbonyl group at position 1 represents a key reactive site within the molecule. Like typical ketones, this functional group can participate in nucleophilic addition reactions, reductions to alcohols, and condensation reactions with appropriate nucleophiles such as amines or hydrazines. The reactivity of this carbonyl group may be influenced by the adjacent chlorine substituents at positions 2 and 3, which likely exert electronic effects that could either enhance or diminish the electrophilicity of the carbonyl carbon.
The hydroxyl group at position 7 introduces potential for hydrogen bonding interactions and represents another important reactive site. This functional group can participate in esterification reactions with acid chlorides or anhydrides, etherification under appropriate conditions, and oxidation to form a ketone. The hydroxyl group also serves as a potential site for glycosylation or other derivatization reactions that could modify the compound's physical properties or biological activities.
The chlorine atoms at positions 2 and 3 primarily function as electron-withdrawing substituents but may also participate in nucleophilic substitution reactions under appropriate conditions. The presence of these halogens influences the electronic distribution within the molecule and likely affects the reactivity of neighboring functional groups, particularly the adjacent carbonyl group.
The methyl group at position 4 represents a site for potential functionalization through oxidation, halogenation, or deprotonation under strongly basic conditions. While generally less reactive than the other functional groups present in the molecule, the methyl substituent could be transformed to introduce additional functionality into the molecule.
Stability Parameters
The compound is reported to be incompatible with strong oxidizing agents . This incompatibility likely stems from the presence of the hydroxyl group and other oxidizable functionalities within the molecule. Reactions with strong oxidizing agents could potentially lead to uncontrolled oxidation of these functional groups, possibly resulting in decomposition or transformation of the compound.
When subjected to decomposition conditions, 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one is reported to produce carbon oxides and hydrogen chloride . The formation of hydrogen chloride is consistent with the presence of chlorine atoms in the molecule, which can be released as HCl under certain decomposition conditions. This information is particularly relevant for safety considerations, as hydrogen chloride is corrosive and poses significant health hazards if released.
The following table summarizes the key stability parameters for 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one:
| Stability Parameter | Information |
|---|---|
| Chemical Stability | Stable under recommended temperatures and pressures |
| Conditions to Avoid | Dust generation |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride |
| Possibility of Hazardous Reactions | Not specified in available sources |
Future Research Perspectives
Biological Activity Evaluation
Given the diverse biological activities reported for related indenone derivatives, a promising direction for future research would be the comprehensive evaluation of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one for potential biological effects. This could include:
-
Screening against various biological targets, including enzymes, receptors, and cellular processes implicated in diseases such as cancer, inflammation, and microbial infections.
-
Evaluation of structure-activity relationships through the synthesis and testing of structural analogs with modifications at different positions of the molecule.
-
Investigation of potential mechanisms of action, including protein binding studies, crystallographic analyses of protein-ligand complexes, and computational modeling of molecular interactions.
-
Assessment of pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity profiles, for promising lead compounds identified through initial screening.
The multi-functionalized nature of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one provides numerous opportunities for structural modification to optimize biological activity and drug-like properties. The hydroxyl group, for instance, could be derivatized to improve pharmacokinetic properties, while modifications to the chlorine substituents might enhance binding interactions with specific biological targets.
Material Science Applications
Beyond biological applications, future research could explore the potential utility of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one and its derivatives in material science. The compound's structural features, particularly its conjugated system and multiple functional groups, suggest potential applications in areas such as:
-
Development of chromophores or fluorophores with distinctive spectroscopic properties.
-
Investigation as building blocks for polymeric materials with specific functional properties.
-
Exploration as components in sensors or other devices that rely on specific molecular recognition or reactivity.
-
Evaluation as precursors for more complex materials through controlled polymerization or other transformation processes.
The hydroxyl and carbonyl functionalities present in 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one provide potential points for incorporation into larger molecular architectures, while the chlorine substituents might confer specific electronic or physical properties to resulting materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume